Product packaging for Boc-D-Homoserine lactone(Cat. No.:CAS No. 67198-86-1)

Boc-D-Homoserine lactone

Cat. No.: B1331622
CAS No.: 67198-86-1
M. Wt: 201.22 g/mol
InChI Key: IMWMFJMYEKHYKG-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Boc-D-Homoserine lactone (CAS 67198-86-1) is a chiral building block of significant value in biochemical and microbiological research. Its molecular formula is C9H15NO4, with a molecular weight of 201.22 g/mol . This compound is primarily utilized in the study of bacterial communication systems known as quorum sensing (QS). Researchers employ this compound and its analogs as molecular probes to investigate and inhibit QS pathways in Gram-negative bacteria, such as Pseudomonas aeruginosa . By modulating the activity of transcriptional regulators like LasR, this compound helps in unraveling the mechanisms behind virulence factor production and biofilm formation, presenting a promising antivirulence strategy to combat antibiotic-resistant pathogens . Furthermore, in the field of synthetic chemistry, it serves as a key protected intermediate in Boc (tert-butoxycarbonyl) solid-phase peptide synthesis (SPPS) protocols . The lactone function provides a handle for further chemical modification, making it a versatile precursor for constructing complex peptides and other biologically active molecules. For optimal stability, this product should be stored sealed in a dry environment at 2-8°C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15NO4 B1331622 Boc-D-Homoserine lactone CAS No. 67198-86-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[(3R)-2-oxooxolan-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-9(2,3)14-8(12)10-6-4-5-13-7(6)11/h6H,4-5H2,1-3H3,(H,10,12)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMWMFJMYEKHYKG-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00350875
Record name Boc-D-Homoserine lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67198-86-1
Record name Boc-D-Homoserine lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Derivatization Methodologies for Boc D Homoserine Lactone and Analogs

Synthetic Routes to D-Homoserine Lactone

The journey to Boc-D-Homoserine lactone begins with the synthesis of its precursor, D-homoserine lactone. Various synthetic strategies have been developed to access this key intermediate, each with its own set of advantages and challenges.

Preparation from Precursors

The lactonization step, which is the formation of the five-membered ring, can sometimes be challenging and result in lower yields due to the equilibrium between the open-chain homoserine and the lactone form in acidic aqueous solutions. umich.edu

Enantioselective Synthesis and Chiral Purity

Maintaining the stereochemical integrity of D-homoserine lactone is paramount for its application in the synthesis of enantiomerically pure target molecules. Enantioselective synthesis methods are therefore of great importance. One such method employs L-proline as a catalyst for the α-amination of an aldehyde, a key step in an enantioselective synthesis of N-butanoyl (R)-homoserine lactone with an optical purity of 92% ee. iajps.com

The potential for racemization, or the loss of optical purity, is a concern during synthesis, particularly during base-mediated amino group protection and nucleophilic lactone cleavage. unl.edu Therefore, careful selection of reaction conditions and protecting groups is crucial to minimize this risk. unl.edunih.gov Chiral High-Performance Liquid Chromatography (HPLC) is a common technique used to determine the enantiomeric excess of the final products, ensuring their chiral purity. cam.ac.uk

Boc Protection Strategies in Homoserine Lactone Chemistry

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the amine functionality in organic synthesis, particularly in peptide chemistry. wikipedia.orgspringernature.comontosight.ai Its application in homoserine lactone chemistry is instrumental for achieving specific chemical transformations.

Role of the tert-Butoxycarbonyl (Boc) Group in Synthesis

The primary role of the Boc group is to prevent the nucleophilic amine group from participating in unwanted side reactions during subsequent synthetic steps. ontosight.aiproprep.com This protection is crucial for directing the reactivity of the molecule towards other functional groups. The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. ontosight.ai

An important characteristic of the Boc group is its acid lability, meaning it can be removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to regenerate the free amine. wikipedia.orgontosight.ai This allows for selective deprotection without affecting other, more robust protecting groups that may be present in the molecule. wikipedia.org The choice of protecting group is critical, as it must withstand the reaction conditions of subsequent steps while being easily removable at the appropriate stage of the synthesis. unl.edunih.gov

This compound as a Synthetic Intermediate

Once the amine group of D-homoserine lactone is protected with a Boc group, the resulting this compound becomes a versatile synthetic intermediate. nih.gov This intermediate can undergo a variety of chemical modifications at other positions of the molecule without interference from the protected amine. For example, the lactone ring can be opened by nucleophiles to generate linear homoserine derivatives. nih.gov This strategy has been employed in the synthesis of L-α-vinylglycine from L-homoserine lactone, where the Boc-protected lactone is cleaved with a phenylselenolate equivalent. nih.govunl.edu

The stability of the Boc group under certain reaction conditions is a key advantage. For instance, it has been shown to be stable under the conditions required for lactone cleavage with sodium phenylselenolate anion, whereas simpler carbamates might be cleaved. nih.gov This stability allows for a wider range of chemical transformations to be performed on the molecule while the amine remains protected.

Derivatization of this compound for Functional Studies

The derivatization of this compound is a key strategy for creating a diverse library of analogs for functional studies, particularly in the field of quorum sensing. cam.ac.ukmdpi.com By modifying the structure of the homoserine lactone, researchers can investigate the structure-activity relationships of these molecules and develop novel compounds with specific biological activities. mdpi.com

One common derivatization strategy involves the acylation of the deprotected amine of homoserine lactone with various acid chlorides under Schotten-Baumann conditions. cam.ac.uk This method allows for the synthesis of a wide range of N-acyl-homoserine lactones (AHLs) with varying acyl chain lengths. cam.ac.uk Another approach involves the coupling of a Boc-protected amino acid with homoserine lactone to generate N-Boc AHLs, which can then be deprotected to yield the final AHL analog. nih.gov

Furthermore, the lactone ring itself can be a point of modification. For instance, the cyclization of a phenyl carbamate (B1207046) precursor can lead to a six-membered carbamate instead of the expected five-membered lactone, demonstrating that the reaction outcome can be influenced by the nature of the substituents. mdpi.com These derivatization strategies have led to the discovery of novel quorum quenchers and inhibitors of bacterial communication. mdpi.comcore.ac.uk

Introduction of Acyl Chains and Other Substituents

The fundamental structure of AHLs consists of a homoserine lactone ring attached to an acyl chain, which can vary in length, saturation, and substitution at the C3 position. nih.gov The synthesis of these molecules can be approached in two primary ways: acylating L-methionine followed by a multi-step conversion, or preparing the L-homoserine lactone salt first and then acylating it.

A common strategy for introducing acyl chains involves the coupling of a desired carboxylic acid to the homoserine lactone core. For instance, in the synthesis of AHL analogs, a Boc-protected acid can be reacted with Meldrum's acid and (S)-homoserine lactone. uni-giessen.de Subsequent removal of the Boc group with an acid like trifluoroacetic acid (TFA) yields a free amine, which can then be acylated. uni-giessen.de For example, acylation with acetic anhydride (B1165640) produces an N-acetyl derivative. uni-giessen.de This general approach allows for the introduction of a wide variety of acyl chains.

Modifications are not limited to the acyl chain. The β-keto (3-oxo) moiety is another common target for introducing substituents. nih.govfrontiersin.orgresearchgate.net Furthermore, the acyl chain itself can be modified to include aromatic functionalities, which has resulted in analogs with inhibitory activity. researchgate.net The introduction of halogen atoms at the α-position of the acyl chain has also been explored to create novel QS modulators. beilstein-journals.org These halogenated analogs, including α-chloro, α-bromo, and α-iodo derivatives, are typically synthesized by coupling the corresponding α-halo fatty acid to the homoserine lactone hydrobromide. beilstein-journals.org

Table 1: Examples of Substituents Introduced onto the Homoserine Lactone Scaffold

Substituent Type Position of Introduction Synthetic Strategy Reference
Acyl Chains Amine Group Coupling of carboxylic acids after Boc-deprotection. uni-giessen.de
Aryl Groups Acyl Chain Incorporation of aromatic functionalities into the tail region. researchgate.net
Halogens (Cl, Br, I) α-position of Acyl Chain Coupling of α-halo fatty acids to homoserine lactone. beilstein-journals.org

Synthesis of Modified AHL Analogs Incorporating Boc

The Boc group is not only a protecting group but can also be incorporated as a key structural modification in AHL analogs to create potential quorum sensing inhibitors (QSIs). nih.govfrontiersin.org The rationale is that modifying the central amide linker or the β-keto moiety of the AHL structure can disrupt binding to its cognate LuxR-type receptor. nih.govfrontiersin.orgmdpi.com

A general method for preparing N-substituted AHL analogs involves a two-step process starting from readily available N-substituted hydroxyproline (B1673980) esters. mdpi.com This process includes an oxidative radical scission of the pyrrolidine (B122466) ring to form an N-substituted β-aminoaldehyde, which then undergoes reduction and cyclization to yield the desired homoserine lactone analog. mdpi.com This method is versatile, allowing for the synthesis of both N- and N,N-disubstituted amino lactones. mdpi.com

Researchers have designed and synthesized novel AHL analogs by strategically incorporating a tert-butoxycarbonyl (Boc) group into the amide linker, the β-keto (3-oxo) moiety, or both, while keeping the lactone head and acyl tail intact. nih.govfrontiersin.org This approach was inspired by previous findings that these central parts of the AHL molecule are suitable targets for modification to generate potential QSIs. nih.govfrontiersin.org

For example, four new AHL analogs were designed with Boc groups at these specific positions. nih.govfrontiersin.org These compounds were synthesized to act as antagonists that could compete with the natural signal molecule, N-3-oxo-dodecanoyl-L-homoserine lactone (3O-C₁₂-HSL), for binding to its receptor, LasR, in Pseudomonas aeruginosa. nih.govfrontiersin.orgbohrium.com

Table 2: Examples of Boc-Modified AHL Analogs

Compound Name Modification Site Molecular Weight ( g/mol ) Reference
N-dodecanoyl-L-homoserine lactone-3-t-butoxycarbonyl hydrazone β-Keto Moiety 411.54 nih.govfrontiersin.org
N-(t-butoxycarbonyl)-3-((t-butoxycarbonyl)oxy)-dodecanoyl-L-homoserine lactone, E-isomer Amide Linker & β-Keto Moiety 497.62 nih.govfrontiersin.org
N-dodecanoyl-L-homoserine lactone-3-t-butoxycarbonyl hydrazone carbohydrazide β-Keto Moiety 469.57 nih.govfrontiersin.org

The synthesis of N-Boc protected AHLs is a key step in the preparation of more complex derivatives. A common route involves the nucleophilic substitution of ammonia (B1221849) onto a bromo-fatty acid, followed by N-Boc protection to generate a Boc-protected amino acid. nih.gov This intermediate is then coupled with homoserine lactone. nih.gov Specifically, the Boc-protected acid can be reacted with Meldrum's acid and then coupled to the homoserine lactone, affording the N-Boc AHL in good yield. nih.gov The Boc group can later be cleaved using an acid, such as TFA, to yield the free amine for further functionalization. nih.gov This strategy is fundamental for creating libraries of AHL analogs with diverse N-substituents. mdpi.com

Development of Biotinylated and Other Tagged Derivatives

To study and identify AHL-interacting proteins, researchers have developed tagged derivatives of AHLs. uni-giessen.de Biotinylated probes are particularly valuable because they can be used in pull-down assays with streptavidin-coated beads to isolate receptor proteins. uni-giessen.de

The synthesis of a biotinylated AHL derivative can start from a Boc-protected amine intermediate. uni-giessen.de After deprotection of the Boc group, the resulting free amine is reacted with a biotinylating agent. This approach has been successfully used to create a biotin-tagged AHL derivative that is recognized by bacterial receptors and can be used to specifically pull-down its target receptor from cell lysates. uni-giessen.de

Another strategy involves creating an AHL-derivatized affinity matrix. nih.gov This can be achieved by synthesizing an AHL analog with a functional group on the acyl tail that allows for its attachment to a solid support, such as agarose (B213101) resin. For example, an N-Boc protected amino-AHL can be synthesized and, after deprotection, coupled to the resin. nih.gov Such affinity matrices are powerful tools for isolating and identifying novel AHL receptor proteins from both purified samples and crude cell lysates. nih.gov

Biological Activities and Quorum Sensing Modulation by Boc D Homoserine Lactone and Its Analogs

Interference with Bacterial Quorum Sensingnih.govbohrium.comnih.govmbl.or.krbeilstein-journals.org

Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to monitor their population density and collectively alter gene expression. mbl.or.krpjoes.com This process relies on the production, release, and detection of small signaling molecules called autoinducers. nih.govfrontiersin.org In many Gram-negative bacteria, N-acyl-homoserine lactones (AHLs) are the primary signaling molecules. nih.govmbl.or.krfrontiersin.org These molecules consist of a conserved homoserine lactone ring and a variable acyl side chain. pjoes.comfrontiersin.orgmedchemexpress.com The length and modification of this side chain confer specificity to the signaling system. medchemexpress.com

The core components of a typical AHL-based QS system include a LuxI-type synthase that produces the AHL signal and a LuxR-type receptor protein that binds to the AHL. mbl.or.krfrontiersin.orgnih.gov When the bacterial population reaches a certain density, the concentration of AHLs surpasses a threshold, leading to the binding of AHL to its cognate LuxR receptor. nih.govnih.gov This AHL-receptor complex then typically dimerizes and binds to specific DNA sequences, known as lux boxes, to regulate the transcription of target genes. frontiersin.orgnih.gov These genes often encode for virulence factors, biofilm formation, and other collective behaviors. bohrium.compjoes.commedchemexpress.com

Boc-D-homoserine lactone and its analogs represent a class of synthetic molecules designed to interfere with this critical bacterial communication system. nih.govbohrium.com By mimicking the structure of natural AHLs, these compounds can modulate the activity of QS circuits, offering a potential strategy to control bacterial behavior and pathogenicity. nih.govbohrium.combeilstein-journals.org

Modulation of LuxR-Type Receptorsnih.govfrontiersin.org

LuxR-type proteins are key intracellular receptors in AHL-mediated quorum sensing. nih.gov The binding of a native AHL to its cognate LuxR receptor is a crucial step in activating the downstream gene expression cascade. nih.gov Synthetic analogs like this compound can interact with these receptors in various ways, leading to either the inhibition or activation of the quorum sensing pathway. nih.govnih.gov

Antagonistic Effects on Quorum Sensingbeilstein-journals.orgfrontiersin.orgnih.gov

This compound and certain analogs have been shown to act as antagonists of LuxR-type receptors. beilstein-journals.orgnih.gov These compounds can bind to the receptor but fail to induce the conformational changes necessary for its activation. google.com In doing so, they can prevent the native AHL from binding and subsequently block the entire signaling cascade. frontiersin.orggoogle.com This antagonistic activity has been observed in various bacterial systems. For instance, studies have demonstrated that certain synthetic AHL analogs can effectively inhibit quorum sensing in Pseudomonas aeruginosa, a significant opportunistic human pathogen. nih.govbohrium.com The introduction of a tert-butoxycarbonyl (Boc) group is a strategy employed in the design of these antagonists. nih.govbohrium.com

The table below summarizes the antagonistic effects of selected this compound analogs on LuxR-type receptors.

CompoundTarget ReceptorBacterial SpeciesObserved Effect
Boc-modified AHL analogsLasRPseudomonas aeruginosaDecreased LasR-controlled light activity and competed with the natural ligand 3O-C12-HSL. nih.govfrontiersin.org
Halogenated N-acyl homoserine lactonesLuxREscherichia coli (biosensor)α-iodo lactones exhibited a 25% decrease in QS-regulated GFP production at 50 μM. beilstein-journals.org
Agonistic and Super-Agonistic Effectsnih.govnih.gov

In contrast to antagonistic effects, some synthetic AHL analogs can act as agonists, mimicking the function of the native AHL and activating the LuxR receptor. nih.govgoogle.com A particularly interesting phenomenon is "super-agonism," where a synthetic analog can induce a stronger response from the receptor than the natural ligand itself. nih.gov While less common, the discovery of super-agonists highlights the potential to finely tune the modulation of quorum sensing. nih.gov Research has identified a synthetic D-AHL, designated B2, which acts as a strong activator of the LasR receptor in Pseudomonas aeruginosa. nih.gov This finding is significant as the inversion of stereochemistry from the natural L-form to the D-form was previously thought to abolish activity. nih.gov

Competitive Inhibition of Native AHL Bindingnih.govfrontiersin.org

The primary mechanism by which many this compound analogs exert their antagonistic effects is through competitive inhibition. frontiersin.org These synthetic molecules are designed to have a structural resemblance to the native AHLs, allowing them to fit into the same binding pocket on the LuxR receptor. nih.govbohrium.com By occupying this binding site, they prevent the native AHL from binding, thereby inhibiting the activation of the receptor and the downstream signaling pathway. frontiersin.orggoogle.com The effectiveness of this competition is a key factor in the potency of these inhibitors. nih.gov Studies using LasR-based bioreporters have confirmed that Boc-modified AHL analogs can effectively compete with the natural P. aeruginosa signal, N-3-oxo-dodecanoyl-L-homoserine lactone (3O-C12-HSL). nih.govfrontiersin.org

Inhibition of AHL Synthase Activity (LuxI-type proteins)frontiersin.orgnih.govnih.gov

While much of the focus on quorum sensing modulation has been on the LuxR receptors, the AHL synthase enzymes (LuxI-type proteins) represent another potential target. frontiersin.orgnih.govfrontiersin.org These enzymes are responsible for the biosynthesis of the AHL signal molecules. mbl.or.krnih.gov Inhibiting the activity of LuxI-type proteins would directly reduce the concentration of AHLs, thereby preventing the activation of the quorum sensing system from the outset. frontiersin.org The chemical structure of D-homoserine lactone suggests it could be a potential regulator of the AHL synthase RhlI. medchemexpress.commedchemexpress.com

Impact on Bacterial Pathogenicity and Virulence Factorsbohrium.compjoes.commedchemexpress.com

The quorum sensing system in many pathogenic bacteria plays a crucial role in regulating the expression of a wide array of virulence factors. bohrium.comnih.govpjoes.com These factors can include toxins, proteases, and components necessary for biofilm formation, all of which contribute to the bacterium's ability to cause disease. bohrium.comfrontiersin.org By interfering with quorum sensing, this compound and its analogs can effectively reduce the production of these virulence factors, thereby attenuating the pathogenicity of the bacteria without necessarily killing them. nih.govbohrium.com This anti-virulence approach is a promising strategy for combating bacterial infections, as it may exert less selective pressure for the development of resistance compared to traditional antibiotics. bohrium.combeilstein-journals.org

In Pseudomonas aeruginosa, the Las quorum sensing system, which is a target for Boc-modified AHLs, controls the production of several key virulence factors. nih.govbohrium.com Research has shown that treatment with these analogs can lead to a significant reduction in total protease activity, elastase activity, pyocyanin (B1662382) production, and extracellular DNA release, all of which are important for the pathogenesis of P. aeruginosa infections. nih.govbohrium.com

The table below outlines the impact of this compound analogs on specific virulence factors.

CompoundBacterial SpeciesVirulence Factor AffectedOutcome
Boc-modified AHL analogsPseudomonas aeruginosaTotal protease activityReduced production. nih.govbohrium.com
Elastase activityReduced production. nih.govbohrium.com
Pyocyanin productionReduced production. nih.govbohrium.com
Extracellular DNA releaseReduced production. nih.govbohrium.com

Reduction of Virulence Factor Productionnih.govbenchchem.combohrium.com

The expression of virulence factors is a key pathogenic strategy for many bacteria, and it is often regulated by quorum sensing (QS). nih.gov The modification of N-acyl-L-homoserine lactone (AHL) structures, such as through the incorporation of a tert-butoxycarbonyl (Boc) group, has been investigated as a strategy to create quorum-sensing inhibitors (QSIs). nih.govbohrium.com These inhibitors are designed to interfere with the QS signaling pathways, thereby reducing the production of harmful virulence factors. nih.govbohrium.com

In pathogens like Pseudomonas aeruginosa, the production of extracellular enzymes such as proteases and elastase is a critical component of its virulence, contributing to tissue damage and evasion of the host immune system. The expression of these enzymes is tightly controlled by the Las and Rhl quorum-sensing circuits. frontiersin.org

Research into novel AHL analogs has demonstrated that compounds incorporating a Boc group can significantly reduce virulence traits in P. aeruginosa. nih.govbohrium.com In a study evaluating several new AHL analogs, the compounds were found to effectively lower the total protease and elastase activity. nih.govbohrium.comfrontiersin.org This inhibition is achieved by antagonizing the LasR receptor, a key transcriptional regulator at the top of the P. aeruginosa QS hierarchy. nih.govbohrium.comresearchgate.net By competing with the native signaling molecule (3O-C12-HSL) for binding to LasR, these analogs disrupt the activation of genes responsible for protease and elastase production. nih.govbohrium.com

Table 1: Effect of Boc-modified AHL Analogs on Virulence Factor Production in P. aeruginosa

Virulence Factor Effect of Boc-modified Analogs Mechanism of Action Reference
Total Protease Reduction in activity Antagonism of the LasR receptor, disrupting the QS signaling cascade. nih.gov, bohrium.com
Elastase Reduction in activity Competition with native AHL for LasR binding, leading to decreased gene expression. nih.gov, bohrium.com, frontiersin.org
Pyocyanin Reduction in production Inhibition of the Las and Rhl quorum-sensing systems. nih.gov, bohrium.com, researchgate.net

Pyocyanin is a redox-active blue-green pigment produced by P. aeruginosa that functions as a significant virulence factor, causing oxidative stress and contributing to the pathogen's persistence. nih.gov Its production is regulated by the interconnected Las, Rhl, and PQS quorum-sensing systems. nih.govfrontiersin.org

Studies have shown that Boc-modified AHL analogs are effective inhibitors of pyocyanin production. nih.govbohrium.comresearchgate.net By targeting the LasR receptor, these compounds disrupt the hierarchical QS cascade that ultimately controls the expression of genes required for pyocyanin synthesis. nih.govresearchgate.net The ability of these analogs to compete with the natural autoinducer and decrease LasR-controlled activity leads to a marked reduction in this key virulence factor. nih.govbohrium.com

Inhibition of Biofilm Formation

Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which are notoriously resistant to antibiotics. researchgate.net The formation of biofilms is a collective behavior that is frequently regulated by quorum sensing. mdpi.commedchemexpress.comkoreascience.kr Consequently, interfering with AHL-mediated QS is a promising strategy to prevent biofilm formation. medchemexpress.com While research has specifically focused on various AHL analogs, the principle extends to molecules like this compound that are designed to modulate QS pathways. For instance, aptamers of N-Butanoyl-L-homoserine lactone, an AHL analog, have been shown to block quorum sensing and inhibit the formation of biofilms in Pseudomonas aeruginosa. medchemexpress.commedchemexpress.commedchemexpress.com

Effects on Bacterial Motility (e.g., Swarming)iisc.ac.incore.ac.uknih.gov

Swarming is a form of coordinated, flagella-driven surface motility that allows bacteria to rapidly colonize surfaces. core.ac.uk This process is often dependent on quorum sensing, which regulates the production of biosurfactants needed to reduce surface tension and facilitate movement. iisc.ac.incore.ac.uknih.gov

In several bacterial species, AHL signaling is crucial for initiating swarming. For example, in Serratia liquefaciens, the production of the surfactant serrawettin W2 is controlled by quorum sensing involving N-butanoyl-L-homoserine lactone (BHL). core.ac.uk Similarly, quorum sensing is a core requirement for surfactant production and swarming in P. aeruginosa. iisc.ac.in Therefore, analogs that interfere with AHL receptors or the synthesis of AHL signals have the potential to inhibit swarming motility by disrupting the production of necessary surfactants. nih.govnih.gov

Interkingdom Signaling and Host-Pathogen Interactionsnih.govkoreascience.krplos.org

Interkingdom signaling refers to the phenomenon where signaling molecules from one biological kingdom (e.g., bacteria) influence the cells of another kingdom (e.g., eukaryotes). nih.govplos.org Bacterial N-acyl homoserine lactones (AHLs) are key players in this cross-kingdom communication, capable of modulating gene expression and cellular functions in their eukaryotic hosts. nih.govmdpi.com This communication can have significant consequences for host-pathogen interactions, as QS systems often control the expression of virulence genes that are critical for establishing an infection. nih.govfrontiersin.org The ability of bacterial signals to be perceived by host cells adds a layer of complexity to the dynamics of both pathogenic and symbiotic relationships. nih.gov

Bacterial AHLs and Plant Physiological Processesnih.govfrg.org.uaresearchgate.net

The interaction between bacteria and plants is heavily mediated by chemical signals, including AHLs. nih.gov Plants have demonstrated the ability to perceive and respond to bacterial AHLs, leading to significant alterations in their physiological processes. nih.govresearchgate.netfrontiersin.org These responses can include changes in growth, development, and defense mechanisms. frg.org.uafrontiersin.org

Research has shown that the effect of AHLs on plants can be dependent on the specific chemical structure of the AHL, including the length of its acyl chain, as well as the plant species involved. nih.govnih.gov For example, AHLs can influence primary root growth in model plants like Arabidopsis thaliana; this effect is concentration-dependent, with low concentrations promoting growth and higher concentrations being inhibitory. frontiersin.org This modulation of plant physiology is linked to the activation of various plant signaling pathways, including those involving calcium and plant hormones like auxin. mdpi.com The ability of plants to detect and react to bacterial quorum sensing signals highlights a sophisticated level of interkingdom communication that can shape the plant's microbiome and response to both beneficial and pathogenic bacteria. nih.govfrontiersin.org

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
N-acyl-L-homoserine lactone (AHL)
N-3-oxo-dodecanoyl-L-homoserine lactone (3O-C12-HSL)
N-butanoyl-L-homoserine lactone (BHL)
Methyl gallate
Serrawettin W2

Anti-infective Potential Beyond Antibiotics

The rise of antibiotic resistance necessitates the development of novel anti-infective strategies that operate differently from traditional bactericidal or bacteriostatic agents. One of the most promising approaches is the disruption of quorum sensing (QS), a process that controls virulence factor production and biofilm formation in many pathogenic bacteria. By targeting QS, these inhibitors, often called quorum quenchers, can disarm pathogens without exerting selective pressure that leads to resistance. bohrium.comresearchgate.net

Analogs of N-acyl-L-homoserine lactone (AHL), including those modified with a tert-butoxycarbonyl (Boc) group, have emerged as potent quorum sensing inhibitors (QSIs). bohrium.comnih.gov These modified compounds are designed to interfere with the QS systems of pathogens like Pseudomonas aeruginosa, a notorious opportunistic bacterium. nih.gov The primary target for these inhibitors is often the LasR protein, a key transcriptional regulator at the top of the P. aeruginosa QS hierarchy. bohrium.com

Research into Boc-modified AHL analogs has shown that they can effectively compete with the native signaling molecule, N-3-oxo-dodecanoyl-L-homoserine lactone (3O-C12-HSL). bohrium.comnih.gov By binding to the LasR receptor, these analogs block the activation of the QS cascade. This inhibition leads to a significant reduction in the production of numerous virulence factors that are crucial for pathogenesis. nih.gov The anti-infective potential of these compounds is demonstrated by their ability to suppress multiple pathogenic traits regulated by the Las system. bohrium.com

A study evaluating several Boc-modified AHL analogs demonstrated their efficacy in reducing key virulence determinants in P. aeruginosa. The results, summarized in the table below, show a marked decrease in activities essential for infection and biofilm formation.

Virulence Factor / Trait Function in Pathogenesis Effect of Boc-AHL Analogs Reference
Total Protease ActivityTissue damage, invasionReduced bohrium.comnih.gov
Elastase (LasB) ActivityDegradation of host proteins (e.g., elastin, collagen)Reduced bohrium.comnih.gov
Pyocyanin ProductionToxin, oxidative stress to host cellsReduced bohrium.comnih.gov
Extracellular DNA (eDNA) ReleaseKey component of biofilm matrixReduced bohrium.comnih.gov

This strategy of disarming pathogens rather than killing them represents a paradigm shift in treating bacterial infections. nih.gov By neutralizing virulence, QSIs like this compound and its analogs can render bacteria more susceptible to host immune clearance and potentially restore the efficacy of conventional antibiotics. This approach holds significant promise for combating chronic and drug-resistant infections. bohrium.com

Applications in Advanced Research and Drug Discovery

Development of Quorum Sensing Inhibitors (QSIs) and Quorum Quenchers (QQs)

Boc-D-Homoserine lactone serves as a foundational component in the synthesis of molecules designed to interfere with bacterial quorum sensing, a cell-to-cell communication process that regulates virulence and biofilm formation. nih.govdiva-portal.org These interfering compounds are broadly classified as Quorum Sensing Inhibitors (QSIs), which block the signaling pathway, or Quorum Quenchers (QQs), which degrade the signaling molecules. mdpi.comcsic.es By targeting QS, these agents aim to disarm pathogens rather than kill them, representing a significant shift from traditional antibiotics. mdpi.comcsic.es

Research has focused on designing AHL analogs that incorporate a tert-butoxycarbonyl (Boc) group. nih.govdiva-portal.org These modifications are intended to create compounds that can effectively compete with native AHLs for binding to their cognate receptors, such as the LasR protein in Pseudomonas aeruginosa, thereby inhibiting the activation of virulence genes. nih.govbohrium.com

A study involving four newly designed AHL analogs incorporating a Boc group demonstrated their potential as QSIs. These compounds were shown to compete with the natural signal molecule N-3-oxo-dodecanoyl-L-homoserine lactone (3O-C12-HSL) and reduce the expression of several virulence factors in P. aeruginosa. nih.govdiva-portal.org

Table 1: Effect of Boc-Modified AHL Analogs on P. aeruginosa Virulence Factors

Compound Effect on LasR-based Biosensor Reduction in Total Protease Activity Reduction in Elastase Activity Reduction in Pyocyanin (B1662382) Production
C00 * Decreased light activity Yes Yes Yes
C01 * Significant decrease in light activity Yes Yes Yes
C03 * Decreased light activity Yes Yes Yes
C60 * Decreased light activity Yes Yes Yes

Data derived from a study on AHL analogs with a tert-butoxycarbonyl (Boc) group designed to act as QSIs against P. aeruginosa. The compounds effectively competed with the natural AHL and reduced virulence traits. nih.gov

The development of QSIs based on the homoserine lactone structure is a key strategy in the design of anti-virulence drugs. nih.govdiva-portal.org Unlike traditional antibiotics that aim to kill bacteria, anti-virulence therapies seek to inhibit the pathogenic mechanisms of bacteria, such as toxin production and biofilm formation. mdpi.combohrium.com This approach is believed to exert less selective pressure on bacteria, potentially slowing the development of resistance. bohrium.com

Compounds derived from or analogous to this compound are designed to act as antagonists to AHL receptors. nih.gov For instance, molecular docking studies have been used to predict the binding modes of Boc-modified AHL compounds to the LasR receptor of P. aeruginosa. nih.govbohrium.com These studies help rationalize the key interactions involved in modulating receptor activity and facilitate the rational design of more potent anti-virulence agents. nih.govdiva-portal.org The ultimate goal is to create tools that can manipulate QS-controlled fitness in bacteria, offering a new way to manage bacterial infections. diva-portal.org

Quorum sensing inhibitors developed from homoserine lactone structures can also serve as adjuncts to conventional antibiotics. frontiersin.org By disrupting the QS systems that control biofilm formation, these molecules can render bacteria more susceptible to the effects of traditional antimicrobial agents. frontiersin.orgmdpi.com Biofilms provide a protective matrix for bacteria, often making them highly resistant to antibiotics.

Research has shown that the combined application of AHL analogues and standard antibiotics can lead to a significant reduction in the viability of bacterial cells within a biofilm. frontiersin.org For example, one study demonstrated that a C6-HSL analogue, when combined with minocycline (B592863) or cefuroxime, exerted strong inhibitory effects on the biofilm formation of P. gingivalis. frontiersin.org This synergistic effect, which resulted in reduced biofilm thickness and volume, allowed for better penetration of the antibiotic into the bacterial colonies. frontiersin.org

A primary driver for the development of QSIs is the potential to reduce the emergence of antimicrobial resistance. csic.esbohrium.com Traditional antibiotics create strong selective pressure for bacteria to develop resistance mechanisms for survival. In contrast, QSIs and anti-virulence drugs that disarm pathogens without killing them are thought to impose a weaker selective pressure. mdpi.comcsic.esinrae.fr

By interfering with the signaling pathways that regulate virulence, these compounds can mitigate the damage caused by an infection without directly threatening the bacteria's existence, thereby reducing the impetus for resistance development. bohrium.cominrae.fr This strategy is considered a promising new approach to combat the global threat of antimicrobial resistance. csic.esbohrium.com The use of AHL inhibitors could limit bacterial virulence without promoting resistance, making it an attractive alternative to conventional treatments. frontiersin.org

Tools for Studying Bacterial Communication Systems

Beyond their therapeutic potential, this compound and its derivatives are valuable chemical tools for the fundamental study of bacterial communication. diva-portal.orgnih.gov These synthetic molecules allow researchers to probe the intricate signaling networks that bacteria use to coordinate group behaviors. mbl.or.krfrontiersin.org

This compound and related compounds are utilized in the development and application of bacterial biosensors for the detection of AHLs. mdpi.comfrontiersin.org These biosensors are typically engineered bacteria that produce a measurable signal, such as light or color, in the presence of specific AHL molecules. nih.govhaifa.ac.il

These whole-cell biosensors are critical for identifying and quantifying AHLs in various environments. mdpi.comnih.gov For instance, tert-butyl(tetrahydro-2-oxo-3-furanyl)carbamate (t-BOC-HSL), the L-form equivalent of this compound, has been used as a substrate in kinetic assays to characterize quorum-quenching enzymes. nih.gov Furthermore, biosensor systems are employed to screen for new AHLs produced by bacterial strains and to assess the activity of potential QS inhibitors. mdpi.commdpi.com The specificity of different biosensors to AHLs with varying acyl chain lengths allows for a broad detection range, which is often enhanced by combining multiple biosensor strains. frontiersin.org

Derivatives of homoserine lactone are crucial for creating affinity chromatography resins used to isolate and identify AHL receptor proteins. nih.gov This technique is a powerful method for discovering new receptors and understanding the broader networks of bacterial communication, which may include inter-species and inter-kingdom signaling. nih.gov

The process involves synthesizing an AHL analogue that can be immobilized on a solid support, such as an agarose (B213101) resin. nih.gov A common synthetic route involves the use of an N-Boc protected homoserine lactone intermediate. nih.gov This functionalized resin can then be used in pull-down assays with bacterial cell lysates. The AHL receptor proteins (e.g., LuxR-type receptors) in the lysate will bind specifically to the immobilized AHL analogue, allowing them to be separated from other cellular components and subsequently identified. nih.gov This approach was successfully used to isolate the QscR receptor from Pseudomonas aeruginosa. nih.gov

Potential in Other Therapeutic Areas

Anti-schistosomal Activity

Schistosomiasis, a debilitating parasitic disease, affects millions worldwide, and the reliance on a single drug, praziquantel, raises concerns about the potential for drug resistance. nih.govplos.org This has spurred research into novel anthelmintics. A study focused on screening a library of compounds, initially developed for anticancer and antiviral research, identified a racemic N-acyl homoserine lactone with significant efficacy against multiple life stages of the parasite Schistosoma mansoni. plos.orgresearchgate.netbiorxiv.org

To understand the structure-activity relationship, researchers synthesized and tested further analogues, including the individual (R)- and (S)-enantiomers. nih.govplos.orgbiorxiv.org The results were definitive: the (R)-enantiomer, which corresponds to the D-configuration of this compound, retained its anti-schistosomal activity, while the (S)-enantiomer was inactive. nih.govplos.orgresearchgate.netbiorxiv.org This stereospecific activity highlights the importance of the D-homoserine lactone core for this particular therapeutic effect. These findings establish N-acyl-D-homoserine lactones as a new class of anthelmintic agents, providing a promising scaffold for the development of future drugs to combat schistosomiasis. nih.govbiorxiv.org

CompoundTarget OrganismEfficacy (EC50)
Racemic N-acyl homoserineS. mansoni schistosomula4.7 µM plos.org
Racemic N-acyl homoserineS. mansoni juvenile worms4.3 µM plos.org
Racemic N-acyl homoserineS. mansoni adult worms8.3 µM plos.org
(R)-enantiomerS. mansoniActivity retained plos.orgbiorxiv.org
(S)-enantiomerS. mansoniActivity lost plos.orgbiorxiv.org

Antitumor Activity of Derivatives

The N-acyl homoserine lactone (AHL) scaffold has also been explored for its potential in oncology. Research has shown that certain AHLs can induce apoptosis (programmed cell death) in various cancer cell lines. nih.gov One study identified that N-(3-oxododecanoyl)-L-homoserine lactone (C12), a quorum sensing molecule from Pseudomonas aeruginosa, could trigger cancer cell death. nih.gov

Further investigation into derivatives revealed that modifications to the acyl side chain are crucial for this anti-cancer effect. For example, 3-oxo-12-phenyldodecanoyl-L-homoserine lactone was also identified as a potent inhibitor of cancer cell growth. nih.gov While these specific examples are based on the L-homoserine lactone enantiomer, they establish the principle that the homoserine lactone core is a viable starting point for the development of antitumor agents. The synthesis of antiviral prodrugs has utilized this compound as a key starting material, demonstrating its utility in creating complex, biologically active molecules for therapeutic applications. biorxiv.orgbiorxiv.org This underscores the value of the this compound structure as a building block for creating novel derivatives with potential antitumor properties.

Modulation of Immune Responses

N-acyl homoserine lactones (AHLs) are recognized not only for their role in bacterial communication but also for their ability to interact with and modulate host eukaryotic cells, particularly those of the immune system. nih.govwikipedia.org This inter-kingdom signaling can influence host immune responses, a phenomenon with significant therapeutic implications. nih.govfrontiersin.org

Studies have shown that AHLs can exert anti-inflammatory and immunosuppressive effects. researchgate.net For instance, synthetic analogues of N-(3-oxododecanoyl)-l-homoserine lactone were shown to modulate the proliferation of human peripheral blood mononuclear cells and inhibit the secretion of the pro-inflammatory cytokine TNF-alpha. researchgate.net This suggests their potential for treating autoimmune diseases and other inflammatory conditions. researchgate.net

The design of AHL analogs incorporating a tert-butoxycarbonyl (Boc) group has been explored as a strategy to create quorum-sensing inhibitors. nih.govfrontiersin.org By interfering with bacterial communication, these molecules can attenuate virulence and modulate the host-pathogen interaction, which is intrinsically linked to the immune response. nih.govfrontiersin.org The ability of the this compound scaffold to serve as a basis for molecules that can temper immune responses opens up avenues for developing new immunomodulatory therapies.

Future Directions and Emerging Research Avenues

Expanding the Library of Boc-Modified AHL Analogs

A primary avenue of future research involves the rational design and synthesis of a broader range of N-acyl-homoserine lactone (AHL) analogs modified with a tert-butoxycarbonyl (Boc) group. nih.govfrontiersin.org The incorporation of the Boc group into the amide linker, the β-keto (3-oxo) moiety, or both, has been shown to create effective antagonists of QS receptors like LasR in Pseudomonas aeruginosa. nih.govfrontiersin.org Studies have successfully designed and evaluated a small set of these compounds, demonstrating their ability to compete with native AHL signal molecules and reduce the expression of virulence factors. nih.govresearchgate.netbohrium.com

The future goal is to systematically expand this panel of Boc-modified AHLs. researchgate.net This expansion will allow for comprehensive structure-activity relationship (SAR) studies. By correlating specific structural modifications with changes in inhibitory activity, researchers can gain deeper insights into the molecular features required for potent QS modulation. researchgate.net This knowledge is crucial for the rational design of next-generation QSIs with improved efficacy and specificity. researchgate.net

Investigation of Novel Quorum Quenchers with Diverse Structural Motifs

While analogs of natural AHLs, such as Boc-D-Homoserine lactone, are a major focus, research is also expanding to discover quorum quenchers (QQs) with entirely different chemical structures. mdpi.com The development of novel QQs is a promising strategy to overcome antimicrobial resistance by hindering virulence without killing the microorganisms. mdpi.com

Scientists are exploring a variety of N-substituents for the homoserine lactone core, moving beyond the traditional acyl chains. mdpi.com Promising results have been seen with several N-sulfonyl derivatives, carbamoyl (B1232498) groups, and N-alkyl-N-sulfonyl homoserine lactones. mdpi.com Notably, some of these compounds have demonstrated significant inhibitory activity without showing any microbicidal action against a range of bacteria, confirming a pure quorum quenching mechanism. mdpi.com The exploration of diverse structural motifs, including the replacement of the lactone ring with other heterocyclic or carbocyclic systems, is a key strategy for identifying new lead compounds for anti-virulence therapy. mdpi.commdpi.com

Further Elucidation of Protein-Inhibitor Interactions

A critical area of ongoing and future research is the detailed molecular-level understanding of how QSIs like Boc-modified AHLs interact with their protein targets. nih.govresearchgate.net For many QS systems in Gram-negative bacteria, the target is a LuxR-type transcriptional regulator, such as LasR in P. aeruginosa or TraR in Agrobacterium tumefaciens. mdpi.com The binding of a natural AHL activates these proteins, leading to the expression of virulence genes. mdpi.com Inhibitors compete with the natural ligand for the binding site. nih.gov

Future work will continue to employ a combination of experimental and computational methods to clarify these interactions. nih.govbohrium.com

Biosensor Assays: Genetically engineered reporter strains are invaluable tools for studying the interaction between potential inhibitors and receptor proteins like LasR in vivo. nih.govfrontiersin.org These assays can determine if a compound acts as an antagonist and can effectively compete with the natural signal molecule. nih.gov

Molecular Docking and Computational Chemistry: In silico techniques such as molecular docking are used to predict the binding modes of new compounds within the AHL-binding site of receptor proteins. nih.govfrontiersin.org Addressing protein flexibility in these models is crucial for improving the accuracy of binding predictions and understanding the key interactions that modulate the receptor's activity. nih.govbohrium.com

Proteomics: A quantitative proteomic approach can be used to study the global effect of inhibitors on the expression of extracellular proteins regulated by QS. This provides a broader picture of the inhibitor's impact on bacterial virulence. nih.gov

Gaining a precise understanding of these protein-inhibitor interactions is essential for the rational design of more potent and specific QSIs. researchgate.netnih.gov

Preclinical Development of Promising QSI/QQ Candidates

A significant goal for the field is to advance the most promising QSI and quorum quenching (QQ) candidates from laboratory research into preclinical development. polimi.itnih.gov This involves a transition from in vitro studies to evaluation in more complex biological systems. The aim is to develop novel anti-virulence therapeutics that can be used alone or in combination with existing antibiotics to combat challenging infections. biorxiv.org

Several hurdles must be addressed during preclinical development, including the bioavailability, stability, and pharmacokinetics of the candidate compounds. nih.gov The development pipeline for natural product-based QSIs, for instance, faces these challenges, which require pharmacological optimization and translational studies. nih.gov Some novel classes of QSIs are already progressing toward preclinical development, having shown efficacy in preventing biofilm formation and reducing the virulence of respiratory pathogens. polimi.it The ultimate objective is to identify candidates that can be formulated for clinical applications, such as coatings for medical devices or as therapeutics to treat infections. springermedizin.de

Exploration of Interkingdom Communication Modulation for Agricultural and Environmental Applications

The influence of quorum sensing molecules extends beyond bacteria, mediating communication between different species and even across biological kingdoms (e.g., between bacteria and eukaryotes like plants and fungi). frontiersin.orgresearchgate.net This interkingdom signaling is a burgeoning area of research with significant potential for agricultural and environmental applications. researchgate.net

Agricultural Applications: In the rhizosphere (the area around plant roots), AHLs and other QS molecules play a multifaceted role in the interactions between plants and microbes. researchgate.net Plants can recognize and respond to bacterial QS signals, which can influence plant growth, development, and immune responses. researchgate.netnih.gov Harnessing this communication could lead to the development of new biofertilizers and biopesticides. researchgate.net For example, treating seeds with specific AHLs could improve crop growth and yield while reducing the need for chemical fertilizers and fungicides. researchgate.net Understanding how to modulate the QS systems of plant pathogens like Ralstonia solanacearum could offer new strategies for disease control. nih.gov

Environmental Applications: Quorum sensing is integral to the formation and function of microbial communities in various environments, including wastewater treatment systems. frontiersin.org The manipulation of QS could potentially enhance the efficiency of bioremediation processes. frontiersin.org Furthermore, QS molecules are involved in the ecology of marine environments, influencing processes from biofilm formation to the colonization of surfaces by marine organisms. nih.govvliz.be Modulating these signals could offer novel, non-toxic anti-fouling strategies.

Future research will focus on deciphering these complex signaling networks and developing tools, potentially including this compound analogs, to manipulate them for beneficial outcomes in agriculture and environmental management. nih.gov

Compound Reference Table

Compound NameAbbreviation/Alternate Name
This compound
N-acyl-homoserine lactoneAHL
N-(3-oxododecanoyl)-L-homoserine lactone3O-C12-HSL, OdDHL
N-dodecanoyl-L-homoserine lactone-3-t-butoxycarbonyl hydrazoneC00
N-(t-butoxycarbonyl)-3-((t-butoxycarbonyl)oxy)-dodecanoyl-L-homoserine lactone, E-isomerC01
N-dodecanoyl-L-homoserine lactone-3-t-butoxycarbonyl hydrazone carbohydrazideC03
N-dodecanoyl-L-homoserine lactone-3-t-butoxycarbonyl nipecotic acid hydrazoneC60
N-butanoyl-L-homoserine lactoneC4-HSL
N-(3-oxohexanoyl)-l-homoserine lactoneOHHL
N-decanoyl homoserine lactoneC10-HSL
N-octanoyl-L-HSLC8-HSL

Research Findings Summary

Research AreaKey FindingsPotential Impact
Boc-Modified AHLs Incorporation of a Boc group can convert AHLs into antagonists that compete with natural signals and reduce virulence factor production in P. aeruginosa. nih.govfrontiersin.orgProvides a rational basis for designing new, potent anti-virulence drugs. researchgate.net
Novel QQ Structures N-sulfonyl and carbamoyl derivatives of homoserine lactone show promising QQ activity without being bactericidal. mdpi.comExpands the chemical diversity of potential anti-virulence agents, reducing the risk of resistance. mdpi.com
Protein-Inhibitor Interactions A combination of biosensors, proteomics, and computational modeling is effective for characterizing the binding and activity of QSIs. nih.govbohrium.comDeepens understanding of inhibition mechanisms, facilitating the design of more specific and effective inhibitors. researchgate.netnih.gov
Preclinical Development Some QSIs are advancing to preclinical stages, showing efficacy in reducing biofilm formation and virulence. polimi.itMoves anti-virulence therapy closer to clinical reality, offering new options to combat antibiotic-resistant infections. nih.govbiorxiv.org
Interkingdom Communication AHLs mediate complex interactions between bacteria and host organisms like plants, influencing growth and immunity. researchgate.netnih.govnih.govOpens new avenues for sustainable agriculture (biofertilizers, biopesticides) and environmental management. researchgate.netresearchgate.net

Q & A

Q. What experimental methods are recommended for detecting Boc-D-Homoserine lactone in bacterial cultures?

To detect this compound (Boc-D-HSL) in bacterial systems:

  • High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) provides high sensitivity (detection limits ~nM) and specificity. Use reverse-phase C18 columns with acetonitrile/water gradients for separation .
  • Thin-layer chromatography (TLC) on silica gel plates with ethyl acetate/methanol/water (e.g., 70:25:5) can separate Boc-D-HSL from other AHLs. Visualize using iodine vapor or biosensor overlays .
  • Biosensor strains (e.g., Agrobacterium tumefaciens NTL4) can detect acyl-HSLs via β-galactosidase assays, though Boc-D-HSL may require optimization due to steric hindrance .

Key considerations : Validate detection with synthetic Boc-D-HSL standards (>98% purity) and confirm stability under experimental conditions (e.g., pH 7.0, 4°C storage) .

Q. How does this compound differ structurally from native acyl-homoserine lactones (AHLs)?

Boc-D-HSL features:

  • A tert-butoxycarbonyl (Boc) group replacing the native acyl chain, which alters hydrophobicity and receptor interactions.
  • The D-configuration of the homoserine lactone ring, unlike the naturally prevalent L-isoform in AHLs (e.g., 3-oxo-C12-HSL in Pseudomonas aeruginosa) .
  • Enhanced stability against lactonase degradation due to steric protection, making it suitable for prolonged in vitro studies .

Methodological note : Confirm stereochemistry via circular dichroism (CD) or chiral HPLC .

Q. What safety protocols are essential for handling this compound?

  • Storage : Keep at -20°C in airtight, light-resistant containers to prevent hydrolysis. Avoid repeated freeze-thaw cycles .
  • Personal protective equipment (PPE) : Use nitrile gloves and lab coats. Avoid inhalation or skin contact; if exposed, rinse with water for 15 minutes .
  • Waste disposal : Collect residues in sealed containers for incineration. Do not discharge into water systems due to potential ecological toxicity .

Advanced Research Questions

Q. How can researchers design experiments to study Boc-D-HSL’s interference with native quorum sensing (QS) pathways?

  • Competitive binding assays : Co-incubate Boc-D-HSL with native AHLs (e.g., 3-oxo-C12-HSL) and monitor receptor activation using:
    • LuxR-type reporter strains (e.g., E. coli pSB1075 for LasR) to quantify luminescence suppression .
    • Electrophoretic mobility shift assays (EMSAs) to assess DNA-binding affinity of QS regulators like LasR .
  • Genetic knockouts : Test Boc-D-HSL activity in AHL synthase (e.g., lasI) mutant strains to isolate exogenous effects .

Data interpretation : Use dose-response curves to calculate IC₅₀ values. Account for potential cross-reactivity with non-target receptors (e.g., RhlR) .

Q. How to resolve contradictions in Boc-D-HSL’s bioactivity across bacterial species?

Contradictions may arise from species-specific receptor affinities or enzymatic degradation. Address by:

  • Structural-activity relationship (SAR) studies : Compare Boc-D-HSL with analogs (e.g., Boc-L-HSL) using molecular docking simulations (e.g., AutoDock Vina) to predict binding modes .
  • Metabolic stability assays : Incubate Boc-D-HSL with bacterial lysates and quantify degradation via LC-MS. Pseudomonas spp. may express esterases that cleave Boc groups .
  • Cross-species validation : Test in Vibrio harveyi (LuxN-based QS) and Chromobacterium violaceum (CviR-based) to assess broad-spectrum activity .

Q. What strategies mitigate interference from endogenous AHLs in Boc-D-HSL studies?

  • Chromatographic separation : Use HPLC to isolate Boc-D-HSL from native AHLs before functional assays .
  • AHL-deficient mutants : Employ lasI rhlI double mutants in P. aeruginosa to eliminate background signals .
  • Quorum quenching enzymes : Add lactonase (e.g., AiiA) to degrade native AHLs without affecting Boc-D-HSL .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-D-Homoserine lactone
Reactant of Route 2
Reactant of Route 2
Boc-D-Homoserine lactone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.